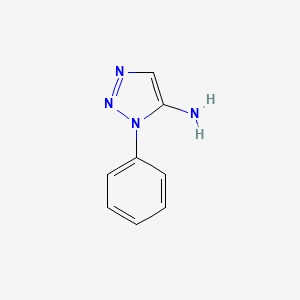

1-Phenyl-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazol-5-amine can be synthesized through several methods. One common method involves the cycloaddition reaction between phenyl azide and an alkyne, followed by reduction. The reaction typically requires a copper catalyst and proceeds under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-throughput methods and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Cycloaddition Reactions

The compound serves as a scaffold for further cycloaddition reactions. A study demonstrated its use in tandem cycloadditions with nitriles and azides to form novel derivatives. For example, reaction with acetonitrile under basic conditions yielded 1-(5-amino-1H-1,2,3-triazol-4-yl)ethanone (8a–c ) (Scheme 3, ). This reaction proceeds via a lithium carbanion intermediate, followed by cycloaddition and subsequent aromatization.

| Nitrile Used | Product | Yield (%) |

|---|---|---|

| Acetonitrile | 8a | 82 |

| Propanonitrile | 8b | 75 |

Arylation Reactions

Copper-catalyzed arylation using diaryliodonium salts introduces aryl groups at the triazole’s N-3 position. A representative example involves reacting 1-phenyl-1H-1,2,3-triazoles with (4-MeO-C₆H₄)₂I⁺BF₄⁻ under CuSO₄ catalysis, achieving yields up to 99% ( ). Substituents on both the triazole and iodonium salt were well-tolerated, including electron-donating (e.g., -OMe) and electron-withdrawing groups (e.g., -NO₂).

Selected Arylation Results ( ):

| Triazole Substituent (R₁) | Iodonium Salt (R₃) | Product | Yield (%) |

|---|---|---|---|

| CH₃ | 4-CF₃-C₆H₄ | 3c | 88 |

| NO₂ | 4-OMe-C₆H₄ | 3k | 93 |

| OMe | H | 3h | 95 |

Functionalization via Click Chemistry

The triazole core participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate hybrid structures. For instance, coupling with propargyl-sulfonamide derivatives produced N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamides (6a–z ) in 52–98% yields ( ). This method is valuable for synthesizing bioactive conjugates.

| Alkyne Component | Azide Component | Product | Yield (%) |

|---|---|---|---|

| Propargyl-sulfonamide | Phenyl azide | 6a | 98 |

| Propargyl-sulfonamide | 4-NO₂-phenyl azide | 6f | 61 |

Nucleophilic Substitution

The amino group at position 5 undergoes nucleophilic substitution. Reaction with acyl chlorides or sulfonyl chlorides forms amide or sulfonamide derivatives, respectively. For example, treatment with 3-sulfamoylbenzoyl chloride yielded sulfonamide-linked triazoles ( ).

Oxidation and Reduction

While direct data on oxidation/reduction of 1-phenyl-1H-1,2,3-triazol-5-amine is limited, analogous triazoles show predictable behavior:

-

Oxidation : Using KMnO₄/H⁺ converts amine groups to nitro groups ().

-

Reduction : NaBH₄ reduces nitro groups to amines, though this has not been explicitly reported for this compound.

Mechanistic Insights

-

Arylation Mechanism : Copper catalysts (e.g., CuSO₄) facilitate the transfer of aryl groups from iodonium salts to the triazole via a single-electron transfer (SET) process ( ).

-

Cycloaddition Mechanism : Tandem reactions proceed through sequential [3+2] cycloadditions, with the second nitrile addition occurring at the C-4 position ( ).

Aplicaciones Científicas De Investigación

1-Phenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.

Mecanismo De Acción

The mechanism of action of 1-Phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, which play a crucial role in its biological activities. The compound can inhibit enzymes and disrupt cellular processes, leading to its therapeutic effects .

Comparación Con Compuestos Similares

- 1-Phenyl-1H-1,2,4-triazol-3-amine

- 1-Phenyl-1H-1,2,3-triazol-4-amine

- 1-Phenyl-1H-1,2,3-triazol-5-amine derivatives

Uniqueness: this compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various fields of research .

Actividad Biológica

1-Phenyl-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the triazole family, which has garnered attention for its pharmacological properties. The compound is characterized by its ability to interact with various biological targets, leading to potential therapeutic applications in areas such as oncology and infectious disease treatment.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition:

The compound exhibits significant inhibition against human carbonic anhydrase isoforms (CA I, II, IV, and IX). These enzymes are crucial in regulating pH and fluid balance in tissues and are implicated in various diseases including glaucoma and cancer.

DNA Intercalation:

Research indicates that triazoles can intercalate into DNA structures, disrupting replication and transcription processes. This mechanism is particularly relevant for anticancer activity.

Signal Transduction Modulation:

The compound modulates signaling pathways by interacting with receptors and proteins involved in cell growth and apoptosis. This modulation can affect cellular processes crucial for cancer progression.

Anticancer Activity

Studies have shown that this compound derivatives possess anticancer properties. For instance, specific analogs have been tested for their ability to inhibit cancer cell proliferation through enzyme inhibition and apoptosis induction .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Its derivatives have shown effectiveness against various fungal strains and bacterial pathogens. The mechanism involves the inhibition of essential enzymes critical for microbial growth.

Anti-inflammatory Effects

In a study assessing anti-inflammatory activities using the xylene-induced ear edema model in mice, several analogs of this compound demonstrated more potent effects than the reference drug diclofenac at equivalent doses .

Case Study 1: Anticancer Efficacy

A series of experiments evaluated the anticancer efficacy of 1-Phenyl-1H-1,2,3-triazol-5-amines against various cancer cell lines. The results indicated that certain derivatives inhibited cell growth significantly compared to controls. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 15 |

| B | HeLa | 10 |

| C | A549 | 12 |

These findings suggest that structural modifications can enhance the anticancer potency of triazole derivatives.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Candida albicans and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined as follows:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| D | Candida albicans | 8 |

| E | Staphylococcus aureus | 16 |

These results highlight the potential of 1-Phenyl-1H-1,2,3-triazol-5-amines as antimicrobial agents.

Propiedades

IUPAC Name |

3-phenyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXSWXCCLCCENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.